molecular formula C12H17BrN2 B1525310 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)-pyridine CAS No. 1220028-97-6

5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)-pyridine

Cat. No. B1525310
M. Wt: 269.18 g/mol
InChI Key: NNGIOLBJJIXEEJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)-pyridine (also known as 5-Br-4-Me-2-Me-1-Pip-Pyr) is a heterocyclic compound that has been studied for its potential applications in various areas of scientific research. The compound has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the mechanism of action and to assess the advantages and limitations of the compound.

Scientific Research Applications

Efficient Synthesis and Biological Activities

A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, revealing potential applications in chiral dopants for liquid crystals and displaying antimicrobial activities. Specifically, compounds exhibited significant anti-thrombolytic and biofilm inhibition activities, suggesting their utility in developing new therapeutics and materials with tailored biological properties (Gulraiz Ahmad et al., 2017).

Synthesis of Key Intermediates

Another research effort reports on an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. This highlights the compound's importance in streamlining the production processes of pharmaceuticals, showcasing the versatility of pyridine derivatives in synthetic organic chemistry (Jianyu Guo et al., 2015).

Spectroscopic and Theoretical Studies

The spectroscopic characterization and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine provide insights into its molecular structure and reactivity. This research is pivotal in understanding the electronic and optical properties of pyridine derivatives, which can be applied in designing materials with specific photophysical properties (H. Vural & M. Kara, 2017).

Corrosion Inhibition

Investigations into Schiff bases containing pyridine moieties, such as 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, demonstrate their effectiveness as corrosion inhibitors for carbon steel. This application is critical in the field of materials science, particularly for protecting industrial infrastructure against corrosion, highlighting the chemical's role in enhancing material longevity (H. M. El-Lateef et al., 2015).

properties

IUPAC Name

5-bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-12(14-8-11(9)13)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGIOLBJJIXEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221405
Record name 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(2-methylpiperidin-1-yl)pyridine

CAS RN

1220028-97-6
Record name 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-2-(2-methyl-1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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